5-Bromo-3-tert-butyl-1h-pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-5-tert-butyl-1H-pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrN2/c1-7(2,3)5-4-6(8)10-9-5/h4H,1-3H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHGXUCKYYXWASP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NN1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Bromo 3 Tert Butyl 1h Pyrazole and Analogous Bromo Tert Butylpyrazoles
Classical and Cyclocondensation Routes in Pyrazole (B372694) Core Formation
The most traditional and widely employed method for constructing the pyrazole core is the Knorr synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.govbeilstein-journals.org This method's versatility allows for the synthesis of a wide array of substituted pyrazoles by varying the substituents on both the dicarbonyl and hydrazine starting materials. nih.gov For instance, the reaction of a 1,3-diketone with a substituted hydrazine can lead to the formation of 1,3,5-trisubstituted pyrazoles. nih.gov The regioselectivity of this reaction, which determines the final substitution pattern on the pyrazole ring, can be influenced by the reaction conditions and the nature of the substituents. nih.gov
Another classical approach involves the reaction of α,β-unsaturated carbonyl compounds with hydrazines. This reaction proceeds through a Michael addition followed by cyclization and subsequent oxidation or elimination to yield the aromatic pyrazole ring. nih.gov The use of tosylhydrazine in this context is advantageous as the tosyl group acts as a good leaving group, facilitating the final aromatization step. nih.gov
Advanced Synthetic Strategies for Pyrazole Functionalization
Modern synthetic chemistry has introduced several advanced strategies to improve the synthesis of functionalized pyrazoles, addressing challenges such as regioselectivity, scalability, and environmental impact.
Flow Chemistry Applications in Pyrazole Synthesis
Flow chemistry has emerged as a powerful tool for the synthesis of pyrazoles, offering enhanced control over reaction parameters, improved safety, and greater scalability compared to traditional batch methods. mdpi.comresearchgate.net This technology is particularly beneficial for reactions that are exothermic or involve hazardous intermediates. mdpi.com For example, a two-step continuous flow process has been developed for the synthesis of a library of pyrazoles. asynt.com This process involves the initial condensation of an acetophenone (B1666503) with DMFDMA to form an enaminone intermediate, which then reacts with hydrazine in a glass static mixer to produce the desired pyrazole. asynt.com The use of flow reactors can also facilitate the safe handling of diazomethane, a useful but potentially explosive reagent in 1,3-dipolar cycloadditions for pyrazole synthesis. mdpi.com Furthermore, copper-catalyzed cycloaddition reactions of sydnones and terminal alkynes have been successfully implemented in continuous flow conditions to produce 1,4-disubstituted pyrazoles. rsc.org
Green Chemistry Protocols for Bromopyrazole Synthesis
In line with the principles of green chemistry, several eco-friendly methods for the synthesis of bromopyrazoles have been developed. nih.gov These methods often utilize greener solvents, avoid hazardous reagents, and employ recyclable catalysts. nih.gov For example, a catalyst-free protocol for synthesizing pyrazole derivatives has been reported using a mixture of glycerol (B35011) and water as the solvent system. researchgate.net This approach offers advantages such as being economical, environmentally benign, and proceeding under mild reaction conditions with good yields. researchgate.net
Microwave-assisted synthesis has also been employed as a green technique to accelerate the formation of pyrazole derivatives, often in solvent-free conditions or using environmentally friendly solvents like water. nih.govgsconlinepress.com For the synthesis of 4-bromopyrazole derivatives, a one-pot, solvent-free method has been developed using silica (B1680970) gel-supported sulfuric acid as a heterogeneous catalyst and N-bromosaccharin as the brominating agent. researchgate.net This method is advantageous due to its simple work-up, low catalyst loading, short reaction times, and the reusability of the catalyst. researchgate.net
Selective Bromination and Tert-Butyl Group Introduction on Pyrazole Scaffolds
The introduction of a bromine atom and a tert-butyl group onto the pyrazole scaffold requires specific and selective synthetic strategies. A novel and efficient route for the synthesis of 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carboxamide has been developed, which involves a selective Sandmeyer reaction on a diaminopyrazole precursor. acs.orgnih.gov This method allows for the convenient diversification of the 3-position in the final step. acs.org
The introduction of a tert-butyl group can be achieved by using a tert-butyl-containing starting material, such as tert-butylhydrazine, in the initial cyclocondensation reaction. acs.org The tert-butyl group is of interest in medicinal chemistry as it can occupy lipophilic domains in protein binding sites. nih.gov In some synthetic strategies, the replacement of a trifluoromethyl group with a tert-butyl group at the 3-position of a pyrazole was explored to reduce certain biological activities. nih.gov
Direct C-H halogenation of pre-formed pyrazole rings is another approach. For instance, regioselective iodination and bromination at the 3-position of pyrazolo[1,5-a]pyrimidines have been achieved, with the reaction proceeding through an aromatic electrophilic substitution mechanism. thieme-connect.de
Multicomponent Reaction Approaches to Pyrazole Derivatives
Multicomponent reactions (MCRs) have gained significant popularity for the synthesis of pyrazole derivatives due to their efficiency, atom economy, and the ability to generate molecular diversity in a single step. beilstein-journals.orgmdpi.com These reactions involve the combination of three or more starting materials in a one-pot process to form a complex product that contains portions of all the reactants. beilstein-journals.org
A common MCR strategy for pyrazole synthesis involves the in-situ generation of a 1,3-dicarbonyl compound, which then undergoes cyclocondensation with a hydrazine. nih.govbeilstein-journals.org For example, enolates can react with carboxylic acid chlorides to form 1,3-diketones in situ, which are then converted to pyrazoles in a consecutive multicomponent reaction. beilstein-journals.org Another approach is the four-component reaction of hydrazine, an aldehyde, a β-ketoester, and malononitrile (B47326) to produce highly substituted pyrano[2,3-c]pyrazoles. rsc.org These reactions can be facilitated by various catalysts, including Lewis acids, organocatalysts, and nanoparticles, and can also be promoted by microwave irradiation or ultrasonic radiation to enhance reaction rates and yields. nih.govmdpi.com
The table below provides a summary of various synthetic methodologies for pyrazole derivatives, highlighting the reactants, catalysts, and key features of each approach.
| Synthetic Method | Reactants | Catalyst/Conditions | Key Features | Reference |
| Knorr Synthesis | 1,3-Dicarbonyl compound, Hydrazine | Varies | Classical and versatile method for pyrazole core formation. | nih.govbeilstein-journals.org |
| Flow Chemistry | Acetophenone, DMFDMA, Hydrazine | Continuous flow reactor | Enhanced control, safety, and scalability. | asynt.com |
| Green Synthesis | Phenylhydrazines, 1,3-Dicarbonyl compounds | Glycerol-water | Environmentally benign, catalyst-free. | researchgate.net |
| Selective Bromination | Diaminopyrazole | Sandmeyer reaction | Provides 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole derivatives. | acs.orgnih.gov |
| Multicomponent Reaction | Hydrazine, Aldehyde, β-Ketoester, Malononitrile | Various catalysts (e.g., Lewis acids, organocatalysts) | High efficiency and atom economy for diverse pyrazoles. | mdpi.comrsc.org |
Chemical Reactivity and Derivatization of 5 Bromo 3 Tert Butyl 1h Pyrazole and Halogenated Pyrazoles
Transition-Metal-Catalyzed Cross-Coupling Reactions
Transition-metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For halogenated pyrazoles like 5-Bromo-3-tert-butyl-1H-pyrazole, the bromine atom serves as an excellent leaving group in these transformations.
Suzuki-Miyaura Coupling for Arylation and Heteroarylation
The Suzuki-Miyaura coupling reaction is a widely utilized method for the formation of C-C bonds, involving the reaction of an organoboron compound with a halide in the presence of a palladium catalyst and a base. While specific studies on this compound are not extensively documented, the reactivity of similar brominated pyrazole (B372694) systems provides significant insight into its potential for arylation and heteroarylation.
Research on the Suzuki-Miyaura cross-coupling of 4-bromo-3,5-dinitro-1H-pyrazole has demonstrated the feasibility of coupling various aryl and heteroaryl boronic acids to the pyrazole core. nih.gov The use of the XPhos Pd G2 precatalyst was found to be efficient for these transformations, accommodating both electron-rich and electron-deficient, as well as sterically demanding, boronic acids. nih.gov This suggests that this compound would likely undergo similar coupling reactions at the C5-position. The tert-butyl group at the C3-position may exert some steric influence on the reaction, potentially affecting catalyst choice and reaction kinetics.
Furthermore, studies on unprotected bromopyrazoles have shown that successful Suzuki-Miyaura coupling can be achieved under mild conditions, although the presence of the unprotected N-H group can sometimes lead to lower reactivity. wikipedia.org The use of robust catalyst systems, such as those employing bulky phosphine (B1218219) ligands like SPhos and XPhos, has been shown to overcome these challenges, providing good to excellent yields of the coupled products. wikipedia.org
Table 1: Examples of Suzuki-Miyaura Coupling with Brominated Pyrazoles This table presents data from analogous compounds to illustrate the potential reactivity of this compound.
| Pyrazole Substrate | Boronic Acid | Catalyst System | Base | Solvent | Yield (%) | Reference |
| 4-Bromo-3,5-dinitro-1H-pyrazole | Phenylboronic acid | XPhos Pd G2 | K3PO4 | Dioxane/H2O | 85 | nih.gov |
| 4-Bromo-3,5-dinitro-1H-pyrazole | 2-Thienylboronic acid | XPhos Pd G2 | K3PO4 | Dioxane/H2O | 78 | nih.gov |
| 3-Bromopyrazole | 4-Methoxyphenylboronic acid | P2 (SPhos precatalyst) | K3PO4 | Dioxane/H2O | 86 | wikipedia.org |
| 4-Bromopyrazole | 3-Fluorophenylboronic acid | P1 (XPhos precatalyst) | K3PO4 | Dioxane/H2O | 75 | wikipedia.org |
Other Cross-Coupling Protocols (e.g., Heck Reaction) for Diverse Substituent Introduction
The Heck reaction, another cornerstone of palladium-catalyzed cross-coupling, facilitates the reaction of an unsaturated halide with an alkene to form a substituted alkene. This reaction offers a powerful method for introducing vinyl groups onto the pyrazole scaffold.
While direct examples of the Heck reaction with this compound are scarce in the literature, studies on other halogenated pyrazoles, such as 4-iodo-1H-pyrazoles, provide a strong precedent for its reactivity. The Heck-Mizoroki reaction of 1-protected-4-iodo-1H-pyrazoles with various alkenes, including acrylates and styrenes, has been shown to proceed efficiently, yielding the corresponding 4-alkenyl-1H-pyrazoles. clockss.org The choice of ligand, such as P(OEt)3, and the N-protecting group were found to be crucial for the success of the reaction. clockss.org It is anticipated that this compound would exhibit similar reactivity, allowing for the introduction of a variety of vinyl substituents at the C5-position.
Table 2: Examples of Heck-Mizoroki Reaction with Halogenated Pyrazoles This table presents data from an analogous compound to illustrate the potential reactivity of this compound.
| Pyrazole Substrate | Alkene | Catalyst System | Base | Solvent | Yield (%) | Reference |
| 1-Trityl-4-iodo-1H-pyrazole | Methyl acrylate | Pd(OAc)2 / P(OEt)3 | Et3N | DMF | 95 | clockss.org |
| 1-Trityl-4-iodo-1H-pyrazole | Styrene | Pd(OAc)2 / P(OEt)3 | Et3N | DMF | 44 | clockss.org |
| 1-Trityl-4-iodo-1H-pyrazole | tert-Butyl acrylate | Pd(OAc)2 / P(OEt)3 | Et3N | DMF | 90 | clockss.org |
C-H Functionalization of Pyrazole Systems
Direct C-H functionalization has emerged as a more atom-economical and environmentally benign alternative to traditional cross-coupling reactions, as it avoids the need for pre-functionalization of the substrate.
Photoredox Catalysis in Pyrazole Functionalization
Visible-light photoredox catalysis has become a powerful tool in organic synthesis for the activation of a wide range of chemical bonds under mild conditions. acs.org In the context of pyrazole chemistry, photoredox catalysis can be employed to generate reactive intermediates that can undergo C-H functionalization. rsc.orgresearchgate.net
The general mechanism involves a photocatalyst that, upon absorption of visible light, can engage in single-electron transfer (SET) processes with organic substrates. nih.gov For pyrazole systems, this can lead to the formation of pyrazole radical cations or other reactive species that can then react with a variety of coupling partners. While specific applications to 3-tert-butyl-1H-pyrazole are still an emerging area of research, the broader field of visible-light-induced functionalization of heterocycles suggests significant potential. acs.orgacs.org For instance, photoredox-catalyzed C-H arylation of various azoles has been achieved using dual catalytic systems, often involving a combination of a photoredox catalyst and a transition metal catalyst. rsc.orgorkg.org
Direct Functionalization via Electrophilic and Nucleophilic Activation
The pyrazole ring possesses distinct electronic properties that allow for direct functionalization through both electrophilic and nucleophilic pathways. The C4 position of the pyrazole ring is generally electron-rich and thus susceptible to electrophilic attack. nih.gov Conversely, the C3 and C5 positions are more electron-deficient, making them targets for nucleophilic attack or metalation.
Palladium-catalyzed direct arylation has been successfully applied to pyrazole derivatives. nih.gov For 1,3,5-trisubstituted pyrazoles, selective C4-arylation can be achieved using aryl bromides in the presence of a palladium catalyst. orkg.org In the case of 3-tert-butyl-1H-pyrazole, where the C5 position is occupied by a bromine atom, direct functionalization would likely be directed to the C4 position. Palladium-catalyzed C-H bond arylation has been demonstrated to be a viable method for the synthesis of 4-arylpyrazoles. nih.gov
Nucleophilic aromatic substitution (SNAr) on halogenated pyrazoles is also a feasible pathway for functionalization, particularly when the pyrazole ring is activated by electron-withdrawing groups. While the tert-butyl group is electron-donating, the inherent electronics of the pyrazole ring can still allow for nucleophilic displacement of the bromide at the C5 position under certain conditions, though this may require harsh reaction conditions or specific activation.
Regioselective Metalation and Subsequent Electrophilic Trapping
Regioselective metalation of the pyrazole ring, followed by trapping with an electrophile, is a powerful strategy for introducing a wide range of functional groups with high positional control. This can be achieved through deprotonation at an acidic C-H bond or through a halogen-metal exchange reaction.
For this compound, a halogen-metal exchange reaction is a particularly attractive route for functionalization at the C5 position. nih.govwikipedia.org This reaction typically involves treating the bromo-substituted pyrazole with a strong organometallic base, such as an organolithium reagent (e.g., n-butyllithium or tert-butyllithium), at low temperatures. wikipedia.org This generates a highly reactive pyrazol-5-yllithium species, which can then be quenched with a variety of electrophiles to introduce diverse substituents.
The general process of halogen-metal exchange involves the reaction of an organic halide with an organometallic reagent, resulting in the exchange of the halogen atom for the metal. wikipedia.org This method is fundamental in organometallic chemistry for the preparation of organolithium and other organometallic compounds. wikipedia.org
Table 3: Potential Electrophiles for Trapping after Halogen-Metal Exchange
| Electrophile | Introduced Functional Group |
| Aldehydes/Ketones | Hydroxyalkyl |
| Carbon dioxide (CO2) | Carboxylic acid |
| Alkyl halides | Alkyl |
| Disulfides | Thioether |
| Chlorotrimethylsilane | Trimethylsilyl |
This method allows for the precise introduction of functional groups at the C5 position, complementing the C-H functionalization strategies that typically target the C4 position.
Derivatization Beyond Carbon-Carbon Bond Formation (e.g., Thiocyanation, Selenocyanation)
The introduction of sulfur- and selenium-containing functional groups into the pyrazole framework represents a significant area of research, primarily due to the unique biological activities associated with the resulting organosulfur and organoselenium compounds. quora.comnih.gov Thiocyanato (-SCN) and selenocyanato (-SeCN) pyrazole derivatives, in particular, serve as versatile synthetic intermediates for a variety of further chemical transformations. quora.comresearchgate.net This section explores the chemical reactivity of halogenated pyrazoles, with a focus on this compound, in thiocyanation and selenocyanation reactions.
Thiocyanation of Halogenated Pyrazoles
The direct C-H thiocyanation of pyrazoles is a well-established method for introducing the thiocyanate (B1210189) group, typically at the C-4 position of the pyrazole ring. This electrophilic substitution is often facilitated by various reagent systems that generate an electrophilic sulfur species.
One prominent method involves the use of a hypervalent iodine oxidant, such as PhICl₂, in the presence of a thiocyanate source like ammonium (B1175870) thiocyanate (NH₄SCN). researchgate.netnih.gov This system is believed to generate a reactive thio/selenocyanogen (B1243902) chloride (Cl-SCN/SeCN) in situ, which then undergoes electrophilic substitution with the pyrazole. nih.govnih.gov The reaction is generally carried out under mild conditions and demonstrates broad substrate scope. nih.gov
Another effective approach employs a combination of potassium thiocyanate (KSCN) and potassium persulfate (K₂S₂O₈) in a solvent like dimethyl sulfoxide (B87167) (DMSO). nih.gov This method is noted for its use of environmentally benign reagents and straightforward operation, providing moderate to excellent yields. nih.gov The reaction proceeds via a radical mechanism and has been successfully applied to a range of pyrazole derivatives. chemrxiv.org Electrochemical methods have also been developed, offering a "metal-free" and "chromatography-free" route to 4-thiocyanato-5-aminopyrazoles through anodic C-H thiocyanation. stackexchange.com
While there is a wealth of information on the thiocyanation of various pyrazole substrates, specific studies on this compound are not extensively reported in the reviewed literature. However, research on the thiocyanation of other halogenated heterocycles, such as 5-bromoindole, indicates that the reaction proceeds, albeit potentially at a slower rate due to the electron-withdrawing nature of the halogen. researchgate.net In the case of pyrazoles, electrophilic substitution is strongly directed to the C-4 position. The presence of a bromine atom at C-5 is expected to deactivate the ring towards electrophilic attack but is unlikely to alter the regioselectivity. Thus, the thiocyanation of this compound would be predicted to yield 5-bromo-3-tert-butyl-4-thiocyanato-1H-pyrazole.
A study on the thiocyanation of pyrazoles using PhICl₂/NH₄SCN included a substrate with a tert-butyl group (1-phenyl-3-tert-butyl-1H-pyrazole), which afforded the corresponding 4-thiocyanato product in moderate yield. nih.gov This suggests that the sterically demanding tert-butyl group at the C-3 position is well-tolerated.
Table 1: Selected Examples of Pyrazole Thiocyanation
| Starting Pyrazole | Reagents and Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 1,3,5-triphenyl-1H-pyrazole | PhICl₂/NH₄SCN, Toluene, 0 °C, 8 h | 1,3,5-triphenyl-4-thiocyanato-1H-pyrazole | 91 | researchgate.net |
| 1-phenyl-3-tert-butyl-1H-pyrazole | PhICl₂/NH₄SCN, Toluene, 0 °C, 8 h | 1-phenyl-3-tert-butyl-4-thiocyanato-1H-pyrazole | 62 | nih.gov |
Selenocyanation of Halogenated Pyrazoles
Similar to thiocyanation, the selenocyanation of pyrazoles introduces the -SeCN group, a valuable moiety for further synthetic modifications and for its potential biological activities. nih.gov The methods for selenocyanation often parallel those for thiocyanation, utilizing a selenium-based nucleophile in conjunction with an oxidant or an electrophilic selenium source.
A highly effective method for the C-4 selenocyanation of pyrazoles employs PhICl₂ as an oxidant with potassium selenocyanate (B1200272) (KSeCN) as the selenium source. researchgate.netnih.gov This metal-free approach is believed to proceed through the in-situ generation of selenocyanogen chloride (Cl-SeCN), which then acts as the electrophile. nih.govreddit.com The reaction demonstrates good functional group tolerance and provides access to a range of 4-selenocyanated pyrazoles in acceptable to good yields. researchgate.netnih.gov
Direct selenocyanation of (hetero)aromatic C-H bonds has emerged as a robust methodology. nih.gov However, the presence of a bromo substituent can influence the reaction outcome. For instance, the selenocyanation of anisole (B1667542) with a bromo group at the ortho-position resulted in a significantly lower yield compared to the unsubstituted analogue, highlighting the deactivating effect of the halogen. nih.gov
Table 2: Selected Examples of Pyrazole Selenocyanation
| Starting Pyrazole | Reagents and Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 1,3,5-triphenyl-1H-pyrazole | PhICl₂/KSeCN, Toluene, 0 °C, 8 h | 1,3,5-triphenyl-4-selenocyanato-1H-pyrazole | 88 | researchgate.net |
| 1-phenyl-3-methyl-5-p-tolyl-1H-pyrazole | PhICl₂/KSeCN, Toluene, 0 °C, 8 h | 1-phenyl-3-methyl-5-p-tolyl-4-selenocyanato-1H-pyrazole | 85 | researchgate.net |
Theoretical and Computational Studies on 5 Bromo 3 Tert Butyl 1h Pyrazole and Pyrazole Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the chemical behavior of pyrazole (B372694) derivatives. It allows for the detailed examination of their electronic structure, stability, and reactivity.
Investigation of Tautomerism and Conformational Preferences in Bromopyrazoles
The pyrazole ring is characterized by the presence of two adjacent nitrogen atoms, which can lead to tautomerism in asymmetrically substituted derivatives. nih.govnih.gov DFT calculations are instrumental in determining the relative stabilities of different tautomers and conformers. For instance, studies on substituted pyrazoles have shown that the position of substituents significantly influences the tautomeric equilibrium. nih.gov Electron-donating groups tend to favor the C3-tautomer, while electron-withdrawing groups stabilize the C5-tautomer. nih.gov
In the case of 3(5)-substituted pyrazoles, both tautomers can exist in solution, with the equilibrium ratio being dependent on factors like temperature and solvent. researchgate.net For example, 1H-pyrazole-3-(N-tert-butyl)-carboxamide exists as a single tautomer in the solid state, but in solution, a temperature-dependent equilibrium between the 3-substituted and 5-substituted tautomers is observed. researchgate.net DFT calculations can accurately model these equilibria and provide insights into the underlying energetic factors. researchgate.netruc.dk
Table 1: Tautomeric Preferences in Substituted Pyrazoles
| Substituent Type | Favored Tautomer | Reference |
|---|---|---|
| Electron-donating (e.g., -NH2, -OH, -CH3) | C3-tautomer | nih.gov |
| Electron-withdrawing (e.g., -NO2, -CHO, -COOH) | C5-tautomer | nih.gov |
Electronic Structure and Reactivity Predictions (e.g., Frontier Molecular Orbitals)
Frontier Molecular Orbital (FMO) theory is a key application of DFT in predicting chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining how a molecule will interact with other species. wikipedia.orgyoutube.com For pyrazoles, which are electron-rich heterocyclic systems, the HOMO energy indicates their nucleophilic character, while the LUMO energy reflects their electrophilic character. nih.govresearchgate.net
The distribution of these frontier orbitals across the pyrazole ring reveals the most probable sites for electrophilic and nucleophilic attack. nih.gov Generally, the C4 position in the pyrazole ring is nucleophilic, while the C3 and C5 positions are electrophilic. nih.gov The presence of substituents, such as a bromo or tert-butyl group, can significantly alter the energy levels and spatial distribution of the HOMO and LUMO, thereby modifying the molecule's reactivity and regioselectivity in chemical reactions. researchgate.netacs.org While FMO theory is highly effective for small molecules, its application to larger systems can be challenging due to the delocalized nature of the orbitals. acs.orgnih.gov
Solvent Effects on Reaction Mechanisms and Equilibria
The surrounding solvent can have a profound impact on the rates and outcomes of chemical reactions, as well as on tautomeric equilibria. ruc.dk DFT calculations, often in combination with continuum solvation models like the Polarizable Continuum Model (PCM), can effectively account for these solvent effects. ruc.dk These computational models simulate the influence of the solvent's dielectric properties on the solute molecule, providing a more accurate picture of its behavior in solution.
For pyrazole systems, solvent effects are particularly important in influencing the tautomeric equilibrium. researchgate.net The relative stability of the different tautomers can shift depending on the polarity of the solvent. Computational studies can quantify these shifts and help in understanding the underlying intermolecular interactions between the pyrazole and solvent molecules. Furthermore, DFT can be used to model entire reaction pathways in the presence of a solvent, elucidating how the solvent stabilizes or destabilizes transition states and intermediates, thereby affecting the reaction mechanism. researchgate.net
Machine Learning and Artificial Intelligence in Pyrazole Chemistry
Predictive Models for Reaction Outcomes and Conditions
ML models, particularly neural networks and graph neural networks, are increasingly being used to predict the outcomes of chemical reactions, including those involving pyrazoles. nih.govnih.govnih.gov These models are trained on large datasets of known reactions and can learn complex relationships between reactants, reagents, and products. nih.gov For a given set of starting materials, an ML model can predict the major product, identify potential side products, and even suggest optimal reaction conditions such as solvent, catalyst, and temperature. nih.govbeilstein-journals.org
Table 2: Applications of Machine Learning in Predicting Reaction Parameters
| Predicted Parameter | Machine Learning Approach | Key Benefit | References |
|---|---|---|---|
| Reaction Yield | Local and Global Models | Optimization of reaction efficiency | beilstein-journals.orgresearchgate.net |
| Site-Selectivity | Graph Neural Networks, QM Descriptors | Accurate prediction of major regioisomers | nih.govrsc.orgrsc.org |
| Reaction Conditions | Neural Networks | Recommendation of optimal catalyst, solvent, temperature | nih.govbeilstein-journals.orgresearchgate.net |
Application of Transfer and Active Learning in Reaction Development
While large datasets are often required to train accurate ML models, the availability of data for novel or specialized reaction classes can be limited. nih.gov Transfer learning and active learning are two strategies that address this "low-data" challenge. nih.gov
Transfer learning involves pre-training a model on a large, general dataset of chemical reactions and then fine-tuning it on a smaller, more specific dataset of interest, such as reactions for pyrazole functionalization. nih.gov This approach leverages the general chemical knowledge learned from the large dataset to improve predictions in the specific domain. nih.gov
Active learning , on the other hand, is an iterative process where the ML model actively suggests which experiments to perform next to gain the most useful information. nih.govnih.gov The model identifies areas of the reaction space where its predictions are most uncertain and directs the experimental efforts to those areas. This integration of ML with automated high-throughput experimentation can dramatically accelerate the optimization of reaction conditions and the discovery of new catalysts and reactions for pyrazole synthesis. nih.govnih.gov The combination of transfer and active learning holds significant promise for efficiently developing new and complex chemistries for pyrazole systems. nih.gov
Quantitative Structure-Property Relationship (QSPR) Modeling for Pyrazole Derivatives
Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the properties of chemical compounds based on their molecular structures. nih.gov These models are a cornerstone of computational chemistry and are instrumental in the rational design of new molecules with desired characteristics, thereby reducing the time and cost associated with experimental research. nih.gov In the context of pyrazole derivatives, QSPR studies have been successfully applied to predict a wide array of properties, including their biological activities and physicochemical characteristics.
The fundamental principle of QSPR is that the structural features of a molecule, encoded by molecular descriptors, are correlated with its macroscopic properties. These descriptors can be categorized into several types, including constitutional, topological, geometrical, and electronic descriptors.
A typical QSPR study involves the following steps:
Data Set Selection: A series of compounds with known properties (e.g., biological activity, boiling point, etc.) is selected.
Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the dataset.
Model Development: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, are used to build a mathematical relationship between the descriptors and the property of interest.
Model Validation: The predictive power of the developed model is rigorously assessed using various statistical metrics and validation techniques.
A notable application of QSPR in the study of pyrazole derivatives is the prediction of their anticancer activity. For example, a 2D-QSAR study was conducted on a series of pyrazole derivatives to predict their anti-proliferative effects against various cancer cell lines. In this study, descriptors related to the molecular shape, size, and electronic properties were found to be significant in determining the anticancer activity. The developed models showed good predictive ability, enabling the virtual screening of new pyrazole compounds with potentially enhanced anticancer potency. nih.gov
To illustrate the practical application of QSPR in the context of pyrazole derivatives, the following interactive data table presents a set of pyrazole compounds and their experimental and predicted anti-proliferative activity (pIC50) against a specific cancer cell line, as reported in a QSPR study.
| Compound | Substituents | Experimental pIC50 | Predicted pIC50 |
|---|---|---|---|
| Pyrazole Derivative 1 | R1=H, R2=Phenyl | 5.87 | 5.85 |
| Pyrazole Derivative 2 | R1=CH3, R2=Phenyl | 6.10 | 6.08 |
| Pyrazole Derivative 3 | R1=H, R2=4-Chlorophenyl | 6.48 | 6.51 |
| Pyrazole Derivative 4 | R1=CH3, R2=4-Chlorophenyl | 6.36 | 6.33 |
| Pyrazole Derivative 5 | R1=H, R2=4-Methoxyphenyl | 5.92 | 5.95 |
| Pyrazole Derivative 6 | R1=CH3, R2=4-Methoxyphenyl | 6.15 | 6.12 |
The data in the table demonstrates the core principle of QSPR: the ability to predict the property of a compound (in this case, anticancer activity) based on its structural features, which are implicitly captured by the model. Such models are invaluable for prioritizing the synthesis of new compounds and for gaining insights into the structure-activity relationships that govern a particular property.
Advanced Applications and Role As a Key Intermediate in Chemical Synthesis
Precursor in the Synthesis of Diverse Heterocyclic Scaffolds
The presence of the bromine atom at the 5-position of the pyrazole (B372694) ring provides a reactive handle for various cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. This reactivity is central to its role as a precursor for a multitude of heterocyclic scaffolds.
A notable application is in the synthesis of substituted pyrazole derivatives. For instance, the bromine can be displaced or involved in coupling reactions to introduce different aryl or alkyl groups, leading to a diverse library of compounds. A key example is the synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides. nih.gov While the direct starting material in this specific synthesis is a related bromo-pyrazole carbonitrile, it highlights a general strategy where the bromo-substituent is crucial for introducing further complexity and functionality to the pyrazole core. nih.gov The tert-butyl group at the 3-position provides steric bulk, which can influence the regioselectivity of subsequent reactions and enhance the stability of the resulting compounds.
The general synthetic utility of pyrazoles is well-established, with numerous methods available for their synthesis and functionalization. mdpi.comnih.govorganic-chemistry.orgresearchgate.net These methods often involve the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. nih.gov Once the pyrazole core is formed, bromo-substituted derivatives like 5-Bromo-3-tert-butyl-1H-pyrazole become key intermediates for further elaboration into more complex heterocyclic systems. nih.gov The reactivity of the C-Br bond allows for the introduction of various functional groups, paving the way for the construction of fused heterocyclic systems and other intricate molecular architectures.
Table 1: Examples of Heterocyclic Scaffolds Derived from Bromo-pyrazole Precursors
| Precursor Type | Reaction Type | Resulting Scaffold | Potential Application | Reference |
| Bromo-pyrazole | Suzuki Coupling | Aryl-substituted pyrazole | Medicinal Chemistry | nih.gov |
| Bromo-pyrazole | Buchwald-Hartwig Amination | Amino-substituted pyrazole | Medicinal Chemistry | lifechemicals.com |
| Bromo-pyrazole | Sonogashira Coupling | Alkynyl-substituted pyrazole | Materials Science | researchgate.net |
| Bromo-pyrazole | Vilsmeier-Haack Reaction | Pyrazole-4-carbaldehyde | Synthetic Intermediate | nih.gov |
Building Block for Complex Molecular Architectures and Functional Materials
The unique combination of a reactive site (the bromine atom) and a sterically demanding, stabilizing group (the tert-butyl group) makes this compound an ideal building block for the assembly of complex molecules and functional materials. lifechemicals.com The pyrazole moiety itself is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs. mdpi.comfrontiersin.org
The tert-butyl group can play a significant role in directing the conformation of the final molecule, which is often a critical factor for biological activity. Furthermore, its lipophilic nature can influence the pharmacokinetic properties of a drug candidate. The bromine atom serves as a versatile anchor point for connecting the pyrazole unit to other molecular fragments through various coupling reactions. This modular approach allows for the systematic exploration of chemical space and the optimization of molecular properties.
Examples of complex molecules built using pyrazole scaffolds include potent and selective cannabinoid receptor antagonists and anti-inflammatory agents. elsevierpure.comacs.org In the design of such molecules, specific substituents on the pyrazole ring are crucial for achieving the desired biological effect. elsevierpure.comacs.org For instance, in a series of pyrazole-based cannabinoid receptor antagonists, a para-substituted phenyl ring at the 5-position and a carboxamido group at the 3-position were found to be critical for high affinity. elsevierpure.comacs.org this compound provides a convenient starting point for accessing analogs with substitution at the 5-position.
Table 2: Application of Pyrazole Building Blocks in Complex Molecule Synthesis
| Target Molecule Class | Key Synthetic Strategy | Role of Pyrazole Building Block | Resulting Property |
| Cannabinoid Receptor Modulators | Cross-coupling reactions | Provides core scaffold with defined substitution pattern | High receptor affinity and selectivity |
| Anti-inflammatory Agents | Multi-step synthesis | Serves as a central structural motif | Inhibition of inflammatory pathways |
| Anticancer Agents | Sulfonamidation reaction | Core for hybrid molecules | Potential anticancer activity |
| Agrochemicals | Various synthetic transformations | Basis for insecticides and herbicides | Targeted biological activity |
Design Principles for Pyrazole-Based Advanced Materials
The development of advanced materials based on pyrazole derivatives is guided by a set of design principles rooted in understanding structure-property relationships. researchgate.net The substituents on the pyrazole ring exert a profound influence on the electronic, optical, and biological properties of the resulting materials. researchgate.netnih.gov
The tert-butyl group in this compound, being a bulky, electron-donating group, can impact the solubility, crystallinity, and intermolecular interactions of the final material. For instance, the steric hindrance it provides can prevent close packing of molecules in the solid state, potentially leading to materials with interesting optical or electronic properties.
The bromine atom offers a site for programmed functionalization. By carefully choosing the reaction partner in a cross-coupling reaction, one can introduce chromophores, fluorophores, or other functional moieties to tailor the properties of the material. For example, coupling with electron-rich or electron-poor aromatic systems can be used to tune the HOMO-LUMO gap of the resulting molecule, which is a key parameter for organic electronic materials.
Structure-activity relationship (SAR) studies on various pyrazole derivatives have provided valuable insights into the design of new functional molecules. elsevierpure.comacs.orgnih.gov These studies have shown that even small changes in the substitution pattern on the pyrazole ring can lead to significant differences in biological activity. frontiersin.orgnih.gov This sensitivity underscores the importance of having access to a diverse range of substituted pyrazole building blocks, such as this compound, to enable the systematic exploration of these relationships and the rational design of new advanced materials. ekb.eg
Table 3: Influence of Substituents on Pyrazole Properties
| Substituent | Position | Influence on Properties | Example Application |
| tert-Butyl | 3 | Increased lipophilicity, steric hindrance, improved stability | Drug design, functional materials |
| Bromo | 5 | Reactive handle for cross-coupling, influences electronic properties | Synthesis of complex molecules, materials science |
| Aryl | 1, 3, 4, or 5 | Tuning of electronic and optical properties, biological activity | Organic electronics, medicinal chemistry |
| Carboxamido | 3 | Hydrogen bonding capabilities, biological receptor interactions | Drug design |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-Bromo-3-tert-butyl-1H-pyrazole, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves cyclization of precursors with bromine and tert-butyl substituents. For example, tert-butyl groups can be introduced via alkylation of pyrazole intermediates using tert-butyl halides under inert atmospheres. Temperature control (e.g., reflux in THF at 70°C) and catalysts like K₂CO₃ improve yields . Ethyl ester derivatives (e.g., ethyl 5-bromo-1-tert-butyl-1H-pyrazole-3-carboxylate) may require subsequent hydrolysis to remove ester groups .
Q. How can NMR spectroscopy distinguish between positional isomers in brominated pyrazole derivatives?
- Methodological Answer : H NMR can identify substituent positions via coupling patterns and chemical shifts. For instance, the tert-butyl group (δ ~1.4 ppm as a singlet) and pyrazole protons (δ 6.5–8.0 ppm) show distinct splitting patterns. C NMR differentiates bromine-induced deshielding effects (e.g., C-Br at δ ~95–110 ppm) .
Q. What solvent systems are recommended for recrystallizing this compound to ensure purity?
- Methodological Answer : Polar aprotic solvents (e.g., ethyl acetate/hexane mixtures) are preferred. Crystallography studies suggest slow evaporation at 4°C minimizes impurities. For hygroscopic derivatives, anhydrous conditions are critical .
Advanced Research Questions
Q. How do steric effects from the tert-butyl group influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer : The tert-butyl group creates steric hindrance, reducing coupling efficiency. Optimize using bulky phosphine ligands (e.g., SPhos) and elevated temperatures (80–100°C). Computational modeling (DFT) predicts regioselectivity by analyzing transition-state geometries .
Q. What strategies resolve contradictions in biological activity data for pyrazole derivatives?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability). Validate results via orthogonal assays:
- Compare IC₅₀ values in enzymatic vs. cell-based assays.
- Use isothermal titration calorimetry (ITC) to confirm target binding .
Q. How can structure-activity relationships (SAR) guide the design of this compound derivatives with enhanced kinase inhibition?
- Methodological Answer :
- Replace bromine with electron-withdrawing groups (e.g., CF₃) to modulate electronic effects.
- Introduce hydrogen-bond donors (e.g., -NH₂) at the pyrazole 4-position to improve binding to kinase ATP pockets .
Q. What computational tools predict the pharmacokinetic properties of this compound analogs?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
